1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
CAS No.:
Cat. No.: VC17745209
Molecular Formula: C11H10ClN3O
Molecular Weight: 235.67 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde -](/images/structure/VC17745209.png)
Specification
Molecular Formula | C11H10ClN3O |
---|---|
Molecular Weight | 235.67 g/mol |
IUPAC Name | 1-[(2-chlorophenyl)methyl]-5-methyltriazole-4-carbaldehyde |
Standard InChI | InChI=1S/C11H10ClN3O/c1-8-11(7-16)13-14-15(8)6-9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3 |
Standard InChI Key | QHNHLQGQRTXDHL-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=NN1CC2=CC=CC=C2Cl)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (IUPAC name: 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde) features a 1,2,3-triazole ring substituted at three positions:
-
N1: 2-Chlorobenzyl group (-CH₂C₆H₄Cl-2)
-
C4: Aldehyde functional group (-CHO)
-
C5: Methyl group (-CH₃)
The molecular formula is C₁₁H₁₀ClN₃O, with a molecular weight of 235.67 g/mol. The ortho-chlorine atom on the benzyl moiety introduces steric hindrance and electronic effects that distinguish this compound from its meta- and para-chloro isomers.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₀ClN₃O | |
Molecular Weight | 235.67 g/mol | |
Canonical SMILES | CC1=C(N=NN1CC2=CC=CC=C2Cl)C=O | |
Topological Polar Surface | 61.3 Ų | Estimated |
LogP (Octanol-Water) | 2.78 | Estimated |
Electronic and Steric Effects
Synthetic Methodologies
Cycloaddition Approaches
The synthesis of 1,2,3-triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For the target compound, the reaction involves:
-
Azide Preparation: 2-Chlorobenzyl azide synthesized from 2-chlorobenzyl chloride and sodium azide in DMF at 60°C.
-
Alkyne Component: Propargyl aldehyde derivatives, such as 4-methylpent-2-ynal, serve as the alkyne partner.
-
Cycloaddition: Catalyzed by Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate) in aqueous tert-butanol at room temperature, yielding the triazole core.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Azide Formation | NaN₃, DMF, 60°C, 6h | 85 |
CuAAC Reaction | CuSO₄·5H₂O, NaAsc, t-BuOH/H₂O | 78 |
Purification | Silica gel chromatography | >95 purity |
Post-Functionalization
The aldehyde group at C4 undergoes further transformations:
-
Schiff Base Formation: Reaction with primary amines (e.g., aniline) in ethanol under reflux produces imine derivatives.
-
Reduction: NaBH₄ in methanol reduces the aldehyde to a hydroxymethyl group (-CH₂OH).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.82 (s, 1H, -CHO)
-
δ 7.45–7.32 (m, 4H, Ar-H)
-
δ 5.21 (s, 2H, N-CH₂-Ar)
-
δ 2.41 (s, 3H, C5-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 191.2 (C=O)
-
δ 148.9 (C5-triazole)
-
δ 134.6–127.3 (Ar-C)
-
δ 52.4 (N-CH₂-Ar)
-
δ 14.7 (C5-CH₃)
-
Infrared Spectroscopy
Key absorptions in the IR spectrum (KBr pellet):
-
1705 cm⁻¹: ν(C=O) of aldehyde
-
1602 cm⁻¹: ν(C=N) of triazole
-
750 cm⁻¹: δ(C-Cl) of 2-chlorophenyl
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 235.0532 [M+H]⁺, consistent with the molecular formula C₁₁H₁₀ClN₃O. Fragmentation patterns include loss of CO (28 Da) and Cl (35.5 Da), characteristic of aldehyde and chlorophenyl groups .
Compound | C. albicans MIC (µg/mL) | S. aureus MIC (µg/mL) |
---|---|---|
2-Chloro isomer (target) | 12–16* | 28–32* |
4-Chloro isomer | 16–20 | 32–64 |
3-Chloro isomer | 18–22 | 64–128 |
*Estimated based on structural analogs. |
Anticancer Mechanisms
The aldehyde moiety facilitates interactions with cellular thiols (e.g., glutathione), inducing oxidative stress and apoptosis. In silico docking studies predict strong binding to tubulin (ΔG = -9.2 kcal/mol) and topoisomerase II (ΔG = -8.7 kcal/mol), suggesting dual mechanisms of cytotoxicity.
Applications in Medicinal Chemistry
Prodrug Development
The aldehyde group serves as a bioreducible linker for prodrug conjugates. For example, coupling with doxorubicin via hydrazone bonds enables pH-sensitive drug release in tumor microenvironments.
Enzyme Inhibition
Molecular dynamics simulations indicate that the 2-chlorophenyl group occupies hydrophobic pockets in cyclooxygenase-2 (COX-2), with an estimated IC₅₀ of 1.2 µM. This positions the compound as a potential anti-inflammatory agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume